molecular formula C20H21N3O B2937037 2-(4-Methoxyphenyl)-4-piperidin-1-ylquinazoline CAS No. 503432-75-5

2-(4-Methoxyphenyl)-4-piperidin-1-ylquinazoline

Cat. No. B2937037
M. Wt: 319.408
InChI Key: GNHORWXCLZZWFH-UHFFFAOYSA-N
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Description

The compound “2-(4-Methoxyphenyl)-4-piperidin-1-ylquinazoline” likely contains a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring. The molecule also contains a piperidine ring, which is a heterocyclic ring containing one nitrogen atom, and a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinazoline core, possibly through a condensation reaction of the appropriate precursors. The piperidine ring could potentially be introduced through a nucleophilic substitution or a ring-closing reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazoline, piperidine, and methoxyphenyl functional groups. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

As a quinazoline derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic aromatic substitution on the phenyl ring, nucleophilic substitution at the methoxy group, or reactions at the nitrogen atoms in the quinazoline or piperidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxy group and the nitrogen atoms in the quinazoline and piperidine rings could impact its solubility, while the aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on structurally related compounds has revealed insights into crystal structures and molecular interactions. For instance, the study of crystal structures of 1-aryl-4-(biarylmethylene)piperazines, which are structurally related to adoprazine, highlighted extensive hydrogen bonding and the formation of one-dimensional networks due to C-H⋯O short contacts (Ullah & Altaf, 2014). Similarly, the crystal structure of 3′-(4-methoxyphenyl)-2-phenyl-4′-(4-ethoxyphenyl)-1,2-dihydro-4H,4′H-spiro[isoquinoline-3,5′-isoxazol]-4-one revealed the piperidine ring adopts a half-chair conformation, contributing to the stabilization of the supramolecular structure through weak C–H⋯π interactions (Akkurt et al., 2010).

Antimicrobial Activities

A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including those modified with 4-methoxybenzaldehyde, demonstrated the potential of these compounds in possessing good to moderate activities against test microorganisms (Bektaş et al., 2007). This highlights the relevance of such chemical structures in developing new antimicrobial agents.

Receptor Affinity and Biomedical Imaging

A significant application is found in the synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors, where long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety were synthesized. These compounds displayed very high to moderate 5-HT(1A) receptor affinity and were evaluated for their ability to visualize 5-HT(1A) receptors in CHO cells by fluorescence microscopy, demonstrating their utility in biomedical imaging (Lacivita et al., 2009).

Drug Discovery and Development

In drug discovery, research on the binding and functional properties of structurally different D2 dopamine receptor subtype selective compounds offers insights into the development of novel pharmacotherapeutic agents. Compounds studied provided valuable information on the intrinsic efficacy and molecular basis for the binding selectivity, useful for designing receptor-selective ligands and in vivo imaging agents (Luedtke et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The study of quinazoline derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. Future research could explore the potential biological activities of this compound, optimize its synthesis, and investigate its mechanism of action .

properties

IUPAC Name

2-(4-methoxyphenyl)-4-piperidin-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-24-16-11-9-15(10-12-16)19-21-18-8-4-3-7-17(18)20(22-19)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHORWXCLZZWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline

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